4-Acetamidobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

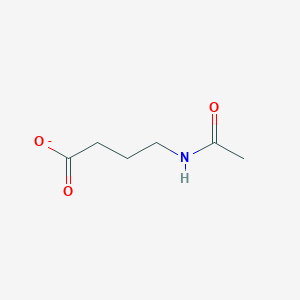

4-acetamidobutanoate is a monocarboxylic acid anion that is the conjugate base of 4-acetamidobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of a 4-acetamidobutanoic acid.

Wissenschaftliche Forschungsanwendungen

Metabolomic Profiling and Disease Associations

-

Hepatorenal Dysfunction :

- A study highlighted the role of 4-acetamidobutanoate as a metabolomic biomarker associated with hepatorenal dysfunction in patients with cirrhosis. It was found to have the highest average fold-change (2.39) among metabolites significantly increased in subjects with severe liver and kidney disease. This suggests its potential as a biomarker for monitoring disease progression and therapeutic responses in clinical settings .

- Asthma Risk Reduction :

-

Rheumatoid Arthritis :

- In a large-scale study involving prediagnostic plasma samples, this compound was inversely associated with the incidence of rheumatoid arthritis (odds ratio = 0.80). This association indicates that higher levels of this metabolite may correlate with lower risks of developing this autoimmune condition .

- Circulating Plasma Metabolites :

Biochemical Pathways and Mechanisms

This compound is involved in several biochemical pathways, particularly those related to amino acid metabolism and the urea cycle:

- Urea Cycle : It participates in the metabolism of amino groups and lysine degradation via enzymatic reactions facilitated by enzymes such as 4-acetamidobutyrate deacetylase . This enzyme catalyzes the conversion of this compound into acetate and 4-aminobutanoate, indicating its role in nitrogen metabolism.

- Metabolic Pathway Insights : Studies utilizing advanced metabolomic profiling techniques have identified pathways enriched with metabolites like this compound that are altered in various disease states, suggesting its utility as a biomarker for metabolic disturbances .

Potential Therapeutic Implications

Given its associations with various diseases and metabolic pathways, this compound may hold therapeutic potential:

- Biomarker for Dietary Intake : The presence of this metabolite in food items such as blackberries and napa cabbage positions it as a potential biomarker for dietary assessments linked to health outcomes .

- Target for Drug Development : The protective effects observed in asthma risk reduction studies suggest that manipulating levels of this compound could be explored as a therapeutic strategy for respiratory conditions.

Eigenschaften

Molekularformel |

C6H10NO3- |

|---|---|

Molekulargewicht |

144.15 g/mol |

IUPAC-Name |

4-acetamidobutanoate |

InChI |

InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/p-1 |

InChI-Schlüssel |

UZTFMUBKZQVKLK-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCCC(=O)[O-] |

Kanonische SMILES |

CC(=O)NCCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.